molecular formula C10H19NO2 B1371116 3-(1-Azepanyl)butanoic acid CAS No. 856627-47-9

3-(1-Azepanyl)butanoic acid

Cat. No.: B1371116
CAS No.: 856627-47-9
M. Wt: 185.26 g/mol
InChI Key: KDBUNGNZEYBRRK-UHFFFAOYSA-N
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Description

3-(1-Azepanyl)butanoic acid is a chemical compound that belongs to the family of amino acids. It is a white crystalline powder that is soluble in water and has a molecular weight of 173.25 g/mol. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Azepanyl)butanoic acid typically involves the reaction of butanoic acid with azepane under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-Azepanyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-(1-Azepanyl)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological processes and pathways.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(1-Azepanyl)butanoic acid involves its interaction with specific molecular targets and pathways within the body. It may modulate the activity of enzymes and receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)propanoic acid hydrochloride
  • 1H-Azepine-1-propanoic acid, hexahydro-β-methyl

Uniqueness

3-(1-Azepanyl)butanoic acid is unique due to its specific structure and the presence of the azepane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

3-(azepan-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(8-10(12)13)11-6-4-2-3-5-7-11/h9H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBUNGNZEYBRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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